molecular formula C21H25BrN4O4 B2756325 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-bromophenyl)acetamide CAS No. 921462-25-1

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-bromophenyl)acetamide

Cat. No. B2756325
CAS RN: 921462-25-1
M. Wt: 477.359
InChI Key: RNZDJKOFFYWJCW-UHFFFAOYSA-N
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Description

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C21H25BrN4O4 and its molecular weight is 477.359. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Microbial Studies

Research on new pyridine derivatives, including those with complex substituents similar to the compound of interest, has demonstrated significant antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents. For example, Patel and Agravat (2007) synthesized a series of 2-amino substituted benzothiazoles and evaluated their microbial activities, suggesting a broad area of application in antimicrobial drug development (Patel & Agravat, 2007).

Radiosynthesis for Imaging Applications

Compounds with specific structural features, like those incorporating pyridine rings and substituents facilitating radiolabeling, are valuable in developing diagnostic tools. For instance, Dollé et al. (2008) described the synthesis of a selective radioligand for imaging the translocator protein with positron emission tomography, showcasing the application in medical imaging and diagnostic research (Dollé et al., 2008).

Anticonvulsant Activity Studies

Research on acetamide derivatives, including those with piperazine and pyridine moieties, has explored their potential anticonvulsant activities. Severina et al. (2020) synthesized S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine and evaluated them as possible anticonvulsants, highlighting the therapeutic potential of such compounds in treating seizures (Severina et al., 2020).

Enzyme Inhibitory Activities

Compounds structurally related to the query chemical have been investigated for their potential as enzyme inhibitors, offering insights into therapeutic applications in various diseases. Virk et al. (2018) synthesized triazole analogues and assessed their enzyme inhibitory activities, indicating the significance of such compounds in developing new therapeutic agents (Virk et al., 2018).

properties

IUPAC Name

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN4O4/c1-15(27)25-9-7-24(8-10-25)12-18-11-19(28)20(30-2)13-26(18)14-21(29)23-17-5-3-16(22)4-6-17/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZDJKOFFYWJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-bromophenyl)acetamide

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